molecular formula C7H13BN2O2 B13454189 (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid

(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13454189
M. Wt: 168.00 g/mol
InChI Key: AIKZAGWGBZXAPL-UHFFFAOYSA-N
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Description

(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring substituted with isopropyl and methyl groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

(4-methyl-2-propan-2-ylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5,11-12H,1-3H3

InChI Key

AIKZAGWGBZXAPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NN1C(C)C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boron-containing reagent. One common method is the reaction of 1-isopropyl-4-methyl-1H-pyrazole with triisopropyl borate under specific conditions to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized or Reduced Boronic Acid Derivatives: Depending on the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Uniqueness: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the isopropyl group may enhance its stability and interaction with other molecules compared to similar compounds with different substituents.

Biological Activity

(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrazole structure, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

The molecular formula of this compound is C6H11BN2O2, with a molecular weight of 139.98 g/mol. The compound features a boron atom that plays a crucial role in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H11BN2O2
Molecular Weight139.98 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit various enzymes and proteins involved in cellular processes.

Potential Targets

  • Proteins : The compound can interact with proteins through boronate ester formation, which can alter protein function.
  • Enzymes : It has been studied for its inhibitory effects on enzymes such as proteases and kinases, which are critical in cancer and other diseases.

Case Studies

  • Inhibition of Enzymatic Activity : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Cancer Research : Research indicates that this compound may exhibit anticancer properties by inhibiting tumor growth through the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, indicating its applicability in developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to the pyrazole ring and the boron functional group. Variations in substituents can lead to significant changes in potency and selectivity against biological targets.

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